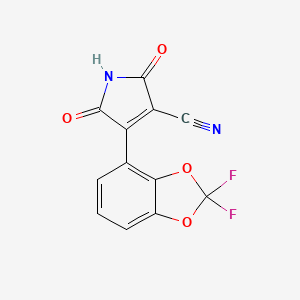
4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile is a phenylpyrrole fungicide known for its broad-spectrum antifungal activity. It is commonly used in agriculture to control a variety of fungal pathogens, particularly those affecting fruits and vegetables . This compound is notable for its ability to hyperactivate the high osmolarity glycerol (HOG) signaling pathway in fungi, leading to effective fungal control .
Mecanismo De Acción
Target of Action
The primary target of the compound 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile is a wide range of ascomycete, basidiomycete, and deuteromycete fungi . It is particularly effective against Fusarium roseum and Gerlachia nivalis in small-grain cereals .
Mode of Action
This compound acts as a contact fungicide . It inhibits the osmotic signal pathway in fungi, which results in the inhibition of spore germination and prevention of mycelia growth .
Biochemical Pathways
The compound this compound affects the osmotic signal pathway in fungi . This disruption leads to downstream effects such as the inhibition of spore germination and mycelia growth, thereby preventing the spread of the fungi .
Result of Action
The result of the action of this compound is the effective control of a broad range of fungi . By inhibiting the osmotic signal pathway, it prevents the germination of spores and the growth of mycelia, thereby stopping the spread of the fungi .
Métodos De Preparación
The synthesis of 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile involves several steps. One common method includes the reaction of 2,2-difluoro-1,3-benzodioxole with a suitable pyrrole derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous flow processes to maximize efficiency and output .
Análisis De Reacciones Químicas
4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar compounds to 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile include other phenylpyrrole fungicides such as pyrrolnitrin . Compared to these compounds, this compound is unique in its high efficacy and broad-spectrum activity . It is particularly effective against fungi resistant to other fungicides, making it a valuable tool in agricultural disease management .
Propiedades
IUPAC Name |
4-(2,2-difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F2N2O4/c13-12(14)19-7-3-1-2-5(9(7)20-12)8-6(4-15)10(17)16-11(8)18/h1-3H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAHFPOFQKRSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C3=C(C(=O)NC3=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028234 |
Source


|
| Record name | 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














